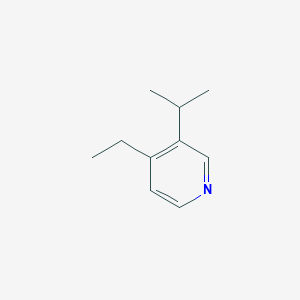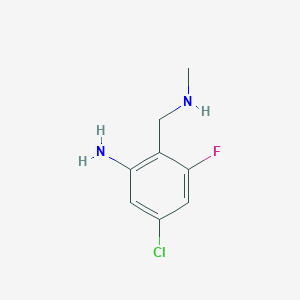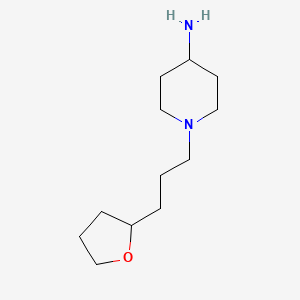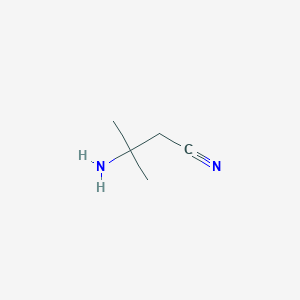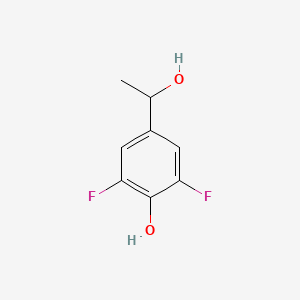
2,6-Difluoro-4-(1-hydroxyethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro-4-(1-hydroxyethyl)phenol is an organic compound with the molecular formula C8H8F2O2 It contains a phenol group substituted with two fluorine atoms at the 2 and 6 positions and a hydroxyethyl group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the selective fluorination of 4-(1-hydroxyethyl)phenol using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a catalyst like silver fluoride (AgF) to enhance the fluorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally benign fluorinating agents and catalysts is also emphasized to minimize environmental impact.
化学反应分析
Types of Reactions
2,6-Difluoro-4-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a difluorophenyl derivative.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2,6-difluoro-4-(1-oxoethyl)phenol or 2,6-difluoro-4-carboxyphenol.
Reduction: Formation of 2,6-difluorophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
科学研究应用
2,6-Difluoro-4-(1-hydroxyethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine substitution pattern.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.
作用机制
The mechanism of action of 2,6-Difluoro-4-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The hydroxyethyl group may also play a role in the compound’s solubility and bioavailability, influencing its overall effectiveness.
相似化合物的比较
Similar Compounds
2,6-Difluorophenol: Lacks the hydroxyethyl group, making it less hydrophilic.
4-(1-Hydroxyethyl)phenol: Lacks the fluorine atoms, resulting in different chemical reactivity and properties.
2,4-Difluorophenol: Has fluorine atoms at different positions, leading to variations in chemical behavior.
Uniqueness
2,6-Difluoro-4-(1-hydroxyethyl)phenol is unique due to the combination of fluorine atoms and a hydroxyethyl group, which imparts distinct chemical and physical properties. This combination enhances its potential for various applications, making it a valuable compound in research and industry.
属性
分子式 |
C8H8F2O2 |
|---|---|
分子量 |
174.14 g/mol |
IUPAC 名称 |
2,6-difluoro-4-(1-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H8F2O2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-4,11-12H,1H3 |
InChI 键 |
GXEGYGUUYFEYKA-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=C(C(=C1)F)O)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12974894.png)
![(5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methanamine](/img/structure/B12974897.png)
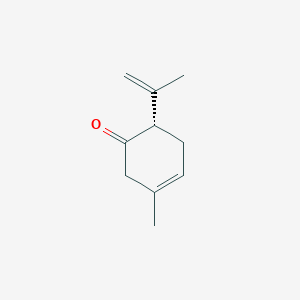
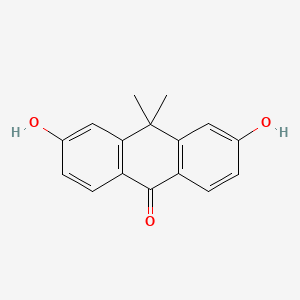
![4-Chloro-8-methylimidazo[1,5-a]quinoxaline](/img/structure/B12974907.png)
